molecular formula C14H11N5OS B6421861 N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285642-51-4

N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6421861
CAS No.: 1285642-51-4
M. Wt: 297.34 g/mol
InChI Key: KCQZVURYYAAYRD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-(Pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a thiophene ring at the 3-position of the pyrazole core and a pyridin-4-ylmethylidene group at the hydrazide moiety. The (1E)-configuration of the imine bond is critical for its structural and electronic properties, influencing biological activity and molecular interactions. Its synthesis likely follows established routes for pyrazole-carbohydrazides, involving condensation reactions between pyrazole-carboxylic acid hydrazides and substituted aldehydes, as seen in related studies .

Properties

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-5-15-6-4-10)12-8-11(17-18-12)13-2-1-7-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQZVURYYAAYRD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure

The compound's structure can be represented as follows:

N 1E pyridin 4 yl methylidene 3 thiophen 2 yl 1H pyrazole 5 carbohydrazide\text{N 1E pyridin 4 yl methylidene 3 thiophen 2 yl 1H pyrazole 5 carbohydrazide}

This structure features a pyrazole core, a pyridine moiety, and a thiophene ring, which are known to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of pyridine derivatives with thiophenes and hydrazides. The general synthetic route includes:

  • Formation of the hydrazone : Reacting pyridine aldehyde with thiophene in the presence of a base.
  • Cyclization : Introducing the pyrazole ring through hydrazine derivatives.
  • Purification : Using techniques such as recrystallization or chromatography to obtain the pure compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. In particular, derivatives have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, showing significant inhibition rates at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition compared to standard drugs like dexamethasone . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has shown promise in cancer research. Some studies indicate that related pyrazole derivatives can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, by inducing apoptosis . The mechanism often involves targeting specific pathways associated with tumor growth.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antimicrobial Properties : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB) strains, showing promising results at concentrations lower than standard treatments .
  • Anti-inflammatory Research : A comparative study evaluated various pyrazole derivatives for their ability to inhibit inflammatory markers in vitro, revealing that certain modifications significantly enhanced their efficacy .

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has been explored for its potential as a therapeutic agent. Studies indicate that derivatives of pyrazole compounds exhibit anti-inflammatory, antitumor, and antimicrobial activities.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives could inhibit cancer cell proliferation through apoptosis induction mechanisms, suggesting that this compound may share similar bioactive properties .

The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor functions.

Research Findings : In vitro studies have shown that compounds with similar structural motifs can exhibit significant inhibition against specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer . This indicates the potential for this compound to serve as a lead compound in drug development.

Agricultural Chemistry

There is growing interest in the application of this compound in agricultural chemistry, particularly as a pesticide or herbicide.

Field Trials : Preliminary field trials have indicated that compounds with similar structures can effectively control certain plant pathogens and pests, leading to increased crop yields . The thiophene moiety is known for enhancing biological activity against pests.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Key Substituents Molecular Formula Bioactivity/Properties References
N'-[(1E)-(Pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide Pyridin-4-yl, thiophen-2-yl ~C₁₄H₁₁N₄OS Potential antimicrobial (inferred)
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-Hydroxyphenyl, 5-methylthiophen-2-yl C₁₇H₁₆N₄O₂S Not explicitly reported; polar groups may enhance solubility
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 5-Bromo-2-fluorophenyl, thiophen-2-yl C₁₅H₁₀BrFN₄OS Enhanced antibacterial activity (halogen effect)
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl, 5-methylthiophen-2-yl C₁₇H₁₅ClN₄OS Likely improved bioactivity (chlorine as electron-withdrawing group)
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Dimethylaminophenyl, 4-methylphenyl C₂₀H₂₁N₅O Electron-donating groups may reduce antimicrobial potency

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated Derivatives (e.g., bromo, fluoro, chloro) exhibit enhanced antibacterial activity due to increased electrophilicity and membrane permeability . The target compound lacks halogens but incorporates a pyridin-4-yl group, which is electron-withdrawing and may mimic halogen effects to some extent.
  • Hydroxyl and Methoxy Groups : Polar substituents (e.g., 4-hydroxyphenyl in ) improve solubility but may reduce bioavailability due to increased hydrophilicity.

Stereochemical Considerations :

  • The (E)-configuration of the imine bond is conserved across active analogs (e.g., ) and is essential for maintaining planar molecular geometry, facilitating interactions with biological targets .

Thiophene vs. Other Heterocycles :

  • Thiophene at the 3-position (common in all listed compounds) contributes to π-π stacking interactions. Substitution with methyl or halogens on the thiophene (e.g., 5-methylthiophen-2-yl in ) modulates steric and electronic effects .

Antimicrobial Activity:

  • Compounds with halogenated arylidene groups (e.g., 5-bromo-2-fluorophenyl in ) demonstrate superior antibacterial activity compared to non-halogenated analogs, as seen in studies where halogen substitution increased potency against Staphylococcus aureus and Escherichia coli . The target compound’s pyridin-4-yl group may offer similar advantages through resonance and inductive effects.

Potential Limitations:

  • Compounds with bulky or electron-donating groups (e.g., 4-dimethylaminophenyl in ) show reduced activity, likely due to steric hindrance or decreased electrophilicity .

Preparation Methods

Cyclocondensation of β-Diketones with Hydrazine Derivatives

The 1H-pyrazole-5-carbohydrazide core is typically synthesized via cyclocondensation of β-diketones with hydrazine hydrate. For 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid derivatives, the thiophene ring is introduced through a β-diketone precursor such as 3-(thiophen-2-yl)-1,3-diketone. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole ring, followed by esterification to form methyl or ethyl esters.

Example Protocol

  • 3-(Thiophen-2-yl)-1,3-diketone (5.0 mmol) is refluxed with hydrazine hydrate (6.0 mmol) in ethanol (30 mL) for 6–8 hours .

  • The intermediate 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is isolated via filtration (Yield: 72–78%).

  • Esterification with thionyl chloride (SOCl₂) in methanol produces the methyl ester, which is subsequently treated with hydrazine hydrate to form 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide .

Hydrazone Formation via Schiff Base Condensation

Condensation with Pyridine-4-Carbaldehyde

The final step involves Schiff base formation between 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide and pyridine-4-carbaldehyde . This reaction is typically conducted in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) to facilitate imine bond formation while suppressing hydrolysis.

Optimized Reaction Conditions

ParameterValue
SolventAnhydrous ethanol
CatalystGlacial acetic acid (2 mol%)
TemperatureReflux (78°C)
Time4–6 hours
Yield68–75%

Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to form the (E)-configured hydrazone. Stereoselectivity is ensured by the bulkiness of the pyridine and thiophene groups, favoring the trans (E) isomer.

Alternative Pathways and Modifications

Vilsmeier-Haack Formylation for Aldehyde Synthesis

Pyridine-4-carbaldehyde, a critical precursor, is synthesized via the Vilsmeier-Haack reaction. Treatment of pyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the formyl group at the para position.

Key Steps

  • Pyridine (10 mmol) is reacted with POCl₃ (12 mmol) and DMF (15 mmol) at 0–5°C for 2 hours .

  • Hydrolysis with ice-water yields pyridine-4-carbaldehyde (Yield: 55–60%).

Solid-Phase Synthesis for High Throughput

Recent advances utilize polymer-supported reagents to streamline purification. For example, immobilizing the hydrazide on Wang resin enables efficient condensation with pyridine-4-carbaldehyde, followed by cleavage with trifluoroacetic acid (TFA).

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1590–1620 cm⁻¹ (C=N stretch) confirm hydrazone formation.

  • ¹H NMR : Distinct signals for the pyridine ring (δ 8.5–8.7 ppm), thiophene protons (δ 7.2–7.4 ppm), and hydrazone NH (δ 10.2–10.5 ppm).

Chromatographic Purity Analysis

Reverse-phase HPLC with a C18 column (MeCN/H₂O = 70:30) confirms >98% purity. Retention time: 6.8 minutes .

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Competing formation of 1H-pyrazole-3-carbohydrazide is mitigated by using electron-withdrawing groups (e.g., thiophene) at the β-diketone’s central carbon, directing cyclization to the 5-position.

Enhancing Hydrazone Yield

  • Molecular sieves (4Å) absorb water, shifting equilibrium toward imine formation.

  • Microwave-assisted synthesis reduces reaction time to 20–30 minutes with comparable yields .

Q & A

Q. What are the optimized synthetic routes for N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process starting with the condensation of hydrazine derivatives with aldehydes or ketones. For example, the hydrazide group is formed via reaction of pyrazole-5-carboxylic acid with hydrazine hydrate, followed by Schiff base formation with pyridine-4-carbaldehyde under reflux in ethanol or methanol . Catalysts like acetic acid or bases (e.g., triethylamine) are used to enhance reaction efficiency. Yield optimization (60–85%) requires precise control of temperature (70–90°C), solvent polarity, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazone linkage (δ 8.5–9.5 ppm for the imine proton) and aromatic substituents (thiophene and pyridine rings). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What are the primary biological activities reported for similar pyrazole-carbohydrazide derivatives?

Structural analogs exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, thiophene-containing derivatives show enhanced activity against Gram-positive bacteria (MIC: 4–16 µg/mL) due to π-π stacking with microbial enzymes. Pyridine and hydrazide moieties may interact with cancer cell targets like topoisomerase II .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, such as hydrogen bonding between the hydrazide NH and pyridine N atoms, and π-π stacking between thiophene and pyridine rings. SHELX software (e.g., SHELXL) refines crystallographic parameters, confirming the E-configuration of the Schiff base and dihedral angles between aromatic planes .

Q. What strategies address contradictory bioactivity data across different assays?

Discrepancies in IC₅₀ values (e.g., anticancer activity varying by cell line) may arise from differences in membrane permeability or assay conditions (e.g., serum content). Cross-validation using orthogonal assays (MTT vs. ATP-based viability) and molecular docking to compare binding affinities across targets (e.g., EGFR vs. tubulin) can clarify mechanisms .

Q. How does structural modification influence the compound’s pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., -NO₂) on the pyridine ring increases metabolic stability but reduces solubility. Conversely, hydroxyl or methoxy groups improve aqueous solubility via hydrogen bonding but may shorten half-life in vivo. Computational ADMET models (e.g., SwissADME) predict logP values and CYP450 interactions to guide derivatization .

Q. What advanced analytical methods detect degradation products during stability studies?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies hydrolytic degradation products (e.g., free hydrazine or pyrazole fragments under acidic conditions). Forced degradation studies (40°C/75% RH for 4 weeks) coupled with NMR tracking of Schiff base hydrolysis provide degradation pathways .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Core modifications : Replace thiophene with furan or benzene to assess aromatic ring effects on bioactivity.
  • Substituent screening : Introduce halogens (-Cl, -F) or alkyl chains at the pyridine 4-position to evaluate steric/electronic impacts.
  • Control compounds : Synthesize des-methyl or des-hydrazide analogs to isolate functional group contributions .

Q. What computational tools model interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) predicts binding poses with proteins like COX-2 or α-glucosidase. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant activity. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to optimize reaction conditions for scale-up synthesis?

Green chemistry approaches include substituting ethanol/water mixtures for toxic solvents (DMF) and using microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours). Catalyst recycling (e.g., Amberlyst-15 for acid-catalyzed steps) improves cost-efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.